molecular formula C17H21N3O2S B2762225 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1448073-92-4

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No. B2762225
CAS RN: 1448073-92-4
M. Wt: 331.43
InChI Key: HAPIQWAEPSZYEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of 1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea consists of a piperidine ring attached to a phenyl group and a thiophen-2-yl group through a urea linkage.


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anti-acetylcholinesterase Activity

A study explored the synthesis and biochemical evaluation of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, focusing on optimizing the spacer length linking pharmacophoric moieties to test compounds with greater conformational flexibility. This research indicated that flexible spacers are compatible with high inhibitory activities against acetylcholinesterase, suggesting potential applications in treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Metabolism of Soluble Epoxide Hydrolase Inhibitors

Another study focused on the in vitro and in vivo metabolism of TPPU, a potent inhibitor of soluble epoxide hydrolase (sEH), used in research for modulating inflammation and protecting against various conditions. The identification of TPPU metabolites and their contributions to the overall safety and effectiveness provide insights into the clinical development of sEH inhibitors (Wan et al., 2019).

Anion Recognition Properties

Research on substituted phenyl urea and thiourea silatranes synthesized in good yields has shown significant insights into anion recognition properties. This study could have implications in sensing technologies and materials science, where anion recognition is crucial (Singh et al., 2016).

Antiparkinsonian Activity

A series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity. These compounds showed significant activity in catalepsy induced by haloperidol in mice, highlighting their potential as treatments for Parkinson's disease (Azam et al., 2009).

Antiproliferative Activity Against Cancer Cell Lines

A study on the synthesis and in vitro antiproliferative activity of new 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea scaffold-based compounds against various cancer cell lines showed that certain derivatives exhibited broad-spectrum antiproliferative activity. This suggests potential applications in cancer therapy (Al-Sanea et al., 2018).

Corrosion Inhibition

The inhibition effect of certain urea derivatives in hydrochloric acid solution on mild steel was investigated, showing good performance as corrosion inhibitors. This research has implications for the protection of metals in industrial applications (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-22-15-8-10-20(11-9-15)14-6-4-13(5-7-14)18-17(21)19-16-3-2-12-23-16/h2-7,12,15H,8-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPIQWAEPSZYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-yl)urea

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